molecular formula C8H8INO3 B6288407 N,2-dihydroxy-5-iodo-4-methylbenzamide CAS No. 2737207-18-8

N,2-dihydroxy-5-iodo-4-methylbenzamide

Cat. No.: B6288407
CAS No.: 2737207-18-8
M. Wt: 293.06 g/mol
InChI Key: ACAHVFUWXFXOBJ-UHFFFAOYSA-N
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Description

N,2-Dihydroxy-5-iodo-4-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with hydroxyl groups at positions 2 and N (amide group), an iodine atom at position 5, and a methyl group at position 4. Its molecular formula is C₉H₈INO₃, with a molecular weight of 305.06 g/mol.

Properties

IUPAC Name

N,2-dihydroxy-5-iodo-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-4-2-7(11)5(3-6(4)9)8(12)10-13/h2-3,11,13H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHVFUWXFXOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dihydroxy-5-iodo-4-methylbenzamide typically involves the iodination of 2,4-dihydroxy-5-methylbenzoic acid followed by amidation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The amidation step involves the reaction of the iodinated intermediate with an amine derivative under acidic or basic conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2-dihydroxy-5-iodo-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,2-dihydroxy-5-iodo-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine, which is known for its disinfectant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N,2-dihydroxy-5-iodo-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural and Functional Group Differences

The table below compares N,2-dihydroxy-5-iodo-4-methylbenzamide with five analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features
This compound (Target) C₉H₈INO₃ 305.06 2-OH, N-OH, 5-I, 4-CH₃ Dihydroxy, iodo, methyl
N-(2-Iodophenyl)-4-methoxybenzamide C₁₄H₁₂INO₂ 353.16 4-OCH₃, 2-I on phenyl ring Methoxy, iodo on adjacent ring
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide C₁₁H₁₁N₃O₂S 249.29 Thiadiazole ring, 4-CH₃ Thiadiazole (electron-withdrawing), methyl
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate C₁₅H₁₂N₂O₇ 332.27 2,4-OH, 4-nitrobenzamido, methyl ester Nitro, ester, dihydroxy
4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide C₁₄H₁₂ClNO₅ 309.70 Cl, dioxane ring, ketone groups Chloro, dioxane (rigid bicyclic structure)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N,2-dihydroxy-5-iodo-4-methylbenzamide to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves iodination of a pre-functionalized benzamide backbone. For example, direct electrophilic iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Yield optimization (~65–75%) requires strict control of stoichiometry and reaction time .

Q. How should researchers characterize the electronic environment of the iodine substituent in this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR : 13C^{13}\text{C} NMR reveals deshielding effects on adjacent carbons due to iodine’s electron-withdrawing nature.
  • X-ray Crystallography : Resolves spatial orientation and confirms halogen bonding potential (e.g., C–I⋯O interactions) .
  • DFT Calculations : Predict charge distribution and molecular electrostatic potential (MESP) to quantify iodine’s inductive effects .

Q. What solvent systems are optimal for improving solubility in biological assays?

  • Methodological Answer : Due to the compound’s limited aqueous solubility, use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Pre-solubilize in DMSO before diluting in PBS (pH 7.4). Validate stability via HPLC over 24 hours to rule out hydrolysis of the benzamide moiety .

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays (e.g., HDAC vs. kinase targets) be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Redox Activity Check : Rule out false positives from iodine-mediated redox reactions by including a reducing agent (e.g., DTT) in the assay buffer.
  • Dose-Response Curves : Ensure linearity across concentrations (1 nM–10 µM) to identify off-target effects at higher doses .

Q. What in silico strategies best predict binding modes to therapeutic targets like HDACs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) to model the dihydroxy-iodo motif’s interaction with the zinc-containing active site.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzamide carbonyl and His142/His143 residues .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically replace the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions.
  • Iodo Replacement : Compare bioactivity with bromo/chloro analogs to evaluate halogen-specific effects.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .

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